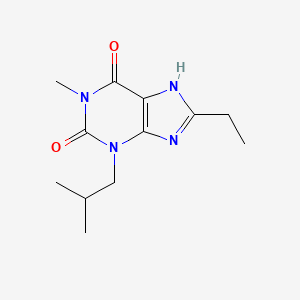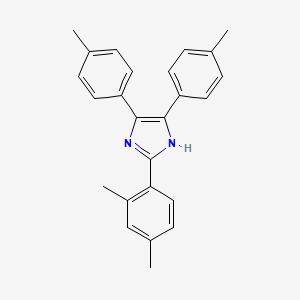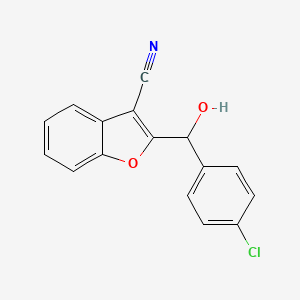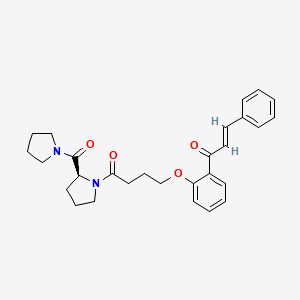
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amides, hydroxyl groups, and iodine atoms, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Amidation: The formation of amide bonds is carried out by reacting the iodinated benzene derivative with appropriate amines under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Acetylation: The acetylation of the amine groups is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide.
Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azido derivatives.
科学的研究の応用
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- has diverse applications in scientific research, including:
Biology: Employed in the study of enzyme interactions and protein modifications due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use as a contrast agent in medical imaging techniques such as X-ray and computed tomography (CT) scans.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The presence of iodine atoms enhances its ability to absorb X-rays, making it effective as a contrast agent. The amide and hydroxyl groups facilitate binding to proteins and enzymes, influencing their activity and stability.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarboxamide, 5-(acetylamino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo-: Lacks the additional hydroxyl group on the acetylamino moiety.
1,3-Benzenedicarboxamide, 5-(acetyl(2-hydroxyethyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo-: Contains a different substitution pattern on the acetylamino group.
Uniqueness
The uniqueness of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple hydroxyl groups enhances its solubility and binding affinity, while the iodine atoms provide unique imaging capabilities.
特性
CAS番号 |
159126-33-7 |
|---|---|
分子式 |
C18H24I3N3O8 |
分子量 |
791.1 g/mol |
IUPAC名 |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-3-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(22)31)13(19)12(15(16)21)18(32)23(2-3-25)4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H2,22,31) |
InChIキー |
ZZLFKLSBHDFNDU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CC(CO)O)I)C(=O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















